molecular formula C12H11ClN2O2 B13668467 Ethyl 2-amino-6-chloroquinoline-3-carboxylate

Ethyl 2-amino-6-chloroquinoline-3-carboxylate

Cat. No.: B13668467
M. Wt: 250.68 g/mol
InChI Key: RKHPYPRMWIASSS-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-chloroquinoline-3-carboxylate is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound is characterized by the presence of an amino group at the 2-position, a chloro group at the 6-position, and an ethyl ester group at the 3-position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-6-chloroquinoline-3-carboxylate typically involves the Friedlander condensation reaction. This method involves the reaction of an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing a reactive α-methylene functionality. For example, the base-catalyzed Friedlander condensation of o-aminobenzophenones with diethylmalonate can yield ethyl 2-oxoquinoline-3-carboxylates, which can then be chlorinated to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Friedlander condensation remains a common approach due to its efficiency and relatively mild reaction conditions. The use of environmentally friendly catalysts and solvents is also being explored to improve the sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-chloroquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-amino-6-chloroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-amino-6-chloroquinoline-3-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline core. The presence of the amino and chloro groups may enhance its binding affinity to specific targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-6-chloroquinoline-2-carboxylate
  • 2-Chloroquinoline-3-carbaldehyde
  • Quinoline-3-carboxylates

Uniqueness

Ethyl 2-amino-6-chloroquinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline ring. The presence of the amino group at the 2-position and the chloro group at the 6-position distinguishes it from other quinoline derivatives.

Properties

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

ethyl 2-amino-6-chloroquinoline-3-carboxylate

InChI

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)9-6-7-5-8(13)3-4-10(7)15-11(9)14/h3-6H,2H2,1H3,(H2,14,15)

InChI Key

RKHPYPRMWIASSS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)Cl)N

Origin of Product

United States

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